molecular formula C18H26O2 B14181562 Ethyl 4-(4-phenylcyclohexyl)butanoate CAS No. 835902-24-4

Ethyl 4-(4-phenylcyclohexyl)butanoate

Cat. No.: B14181562
CAS No.: 835902-24-4
M. Wt: 274.4 g/mol
InChI Key: WWSHAHKXHGWPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-phenylcyclohexyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-phenylcyclohexyl)butanoate can be synthesized through the esterification of 4-(4-phenylcyclohexyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-phenylcyclohexyl)butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-phenylcyclohexyl)butanoic acid and ethanol.

    Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the ester into the corresponding alcohol.

    Transesterification: The ester can react with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is the reagent of choice for reducing esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.

Major Products Formed

    Hydrolysis: 4-(4-phenylcyclohexyl)butanoic acid and ethanol.

    Reduction: 4-(4-phenylcyclohexyl)butanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 4-(4-phenylcyclohexyl)butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and as a fragrance component in perfumes and flavorings.

Mechanism of Action

The mechanism of action of ethyl 4-(4-phenylcyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may then interact with biological pathways. The phenylcyclohexyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 4-(4-phenylcyclohexyl)butanoate can be compared to other esters with similar structures:

    Ethyl acetate: A simpler ester used as a solvent and in flavorings.

    Methyl butanoate: Another ester with a fruity odor, used in perfumes and flavorings.

    Ethyl benzoate: An ester with a benzene ring, used in fragrances and as a solvent.

This compound is unique due to its phenylcyclohexyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

835902-24-4

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

ethyl 4-(4-phenylcyclohexyl)butanoate

InChI

InChI=1S/C18H26O2/c1-2-20-18(19)10-6-7-15-11-13-17(14-12-15)16-8-4-3-5-9-16/h3-5,8-9,15,17H,2,6-7,10-14H2,1H3

InChI Key

WWSHAHKXHGWPIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.